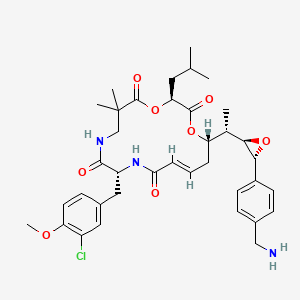

Cryptophycin analog 1

Description

Properties

Molecular Formula |

C37H48ClN3O8 |

|---|---|

Molecular Weight |

698.2 g/mol |

IUPAC Name |

(3S,10R,13E,16S)-16-[(1S)-1-[(2R,3R)-3-[4-(aminomethyl)phenyl]oxiran-2-yl]ethyl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C37H48ClN3O8/c1-21(2)16-30-35(44)47-28(22(3)32-33(49-32)25-13-10-23(19-39)11-14-25)8-7-9-31(42)41-27(18-24-12-15-29(46-6)26(38)17-24)34(43)40-20-37(4,5)36(45)48-30/h7,9-15,17,21-22,27-28,30,32-33H,8,16,18-20,39H2,1-6H3,(H,40,43)(H,41,42)/b9-7+/t22-,27+,28-,30-,32+,33+/m0/s1 |

InChI Key |

VGYCIPORVJQZDT-YXCXXXRFSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=C(C=C4)CN |

Canonical SMILES |

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=C(C=C4)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biological Evaluation of Cryptophycin-1: A Potent Anticancer Agent from Nostoc Cyanobacteria

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptophycin-1, a potent 16-membered macrocyclic depsipeptide, stands as a significant discovery in the realm of natural product chemistry and oncology. First isolated from the cyanobacterium Nostoc sp. ATCC 53789, this compound has demonstrated remarkable cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines, including multidrug-resistant strains.[1] Its mechanism of action involves the potent inhibition of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental evaluation of Cryptophycin-1, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The relentless search for novel anticancer agents has consistently turned to natural sources, with microorganisms proving to be a rich reservoir of bioactive compounds. Cyanobacteria, in particular, have emerged as prolific producers of unique secondary metabolites with diverse pharmacological properties. Among these, the cryptophycins represent a class of exceptionally potent antimitotic agents. Cryptophycin-1, the prototypical member of this family, was first identified in cultures of the terrestrial cyanobacterium Nostoc sp. ATCC 53789 and its close relative Nostoc sp. GSV 224.[2]

Structurally, Cryptophycin-1 is a cyclic depsipeptide composed of four distinct units: a phenyloctenoic acid (unit A), 3-chloro-O-methyl-D-tyrosine (unit B), methyl-β-alanine (unit C), and L-leucic acid (unit D). This unique architecture is responsible for its potent biological activity, which primarily targets the tubulin-microtubule system.

Mechanism of Action: Disruption of Microtubule Dynamics

Cryptophycin-1 exerts its potent anticancer effects by interfering with the dynamic instability of microtubules.[3] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their ability to rapidly polymerize and depolymerize is crucial for the formation and function of the mitotic spindle during cell division.

Cryptophycin-1 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] More specifically, it has been shown to bind to the vinca domain of β-tubulin.[5] This interaction leads to the depolymerization of existing microtubules and the suppression of new microtubule formation.[3][6] At low nanomolar concentrations, Cryptophycin-1 potently stabilizes microtubule dynamics by reducing the rate and extent of both shortening and growing phases.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis and ultimately triggering programmed cell death (apoptosis).[3]

Signaling Pathway of Cryptophycin-1 Induced Apoptosis

Caption: Cryptophycin-1's mechanism of action leading to apoptosis.

Quantitative Biological Data

The potent anticancer activity of Cryptophycin-1 has been quantified across a range of human cancer cell lines. The following tables summarize its cytotoxic effects and its impact on microtubule dynamics.

Table 1: Cytotoxicity of Cryptophycin-1 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| KB-3-1 | Cervical Carcinoma | 313 | [7] |

| KB-V1 (MDR) | Cervical Carcinoma | 7825 | [7] |

| L1210 | Leukemia | - | [8] |

| CCRF-CEM | Leukemia | 54 | [7] |

| HTB-26 | Breast Cancer | 10,000 - 50,000 | [9] |

| PC-3 | Pancreatic Cancer | 10,000 - 50,000 | [9] |

| HepG2 | Hepatocellular Carcinoma | 10,000 - 50,000 | [9] |

IC50 values represent the concentration of Cryptophycin-1 required to inhibit the growth of 50% of the cell population. MDR indicates multidrug-resistant.

Table 2: Effects of Cryptophycin-1 on Microtubule Dynamic Instability in vitro

| Parameter | Control | Cryptophycin-1 (20 nM) | Reference |

| Growth Rate (µm/min) | 1.2 | 0.6 | [10] |

| Shortening Rate (µm/min) | 15.0 | 7.5 | [10] |

| Rescue Frequency (events/s) | 0.01 | 0.03 | [3] |

| Dynamicity (µm/s) | 0.25 | 0.12 | [10] |

Data obtained from in vitro studies using purified bovine brain tubulin.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of Cryptophycin-1.

Isolation and Purification of Cryptophycin-1 from Nostoc sp. Cultures

Experimental Workflow for Cryptophycin-1 Isolation and Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Mechanism of action of the unusually potent microtubule inhibitor cryptophycin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Interaction of cryptophycin 1 with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. Cryptophycin 1 cellular levels and effects in vitro using L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Cryptophycin Analogs

For Researchers, Scientists, and Drug Development Professionals

Cryptophycins, a class of potent depsipeptides originally isolated from cyanobacteria, have garnered significant attention in the field of oncology due to their profound cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance. Their mechanism of action, centered on the disruption of microtubule dynamics, makes them a compelling scaffold for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of cryptophycin analogs, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation microtubule-targeting agents.

The Core Scaffold: A Four-Part Harmony

The cryptophycin molecule is a 16-membered macrocycle comprised of four distinct subunits, designated as Units A, B, C, and D. Understanding the contribution of each unit to the overall biological activity is paramount for rational drug design. Extensive research has elucidated the critical structural features within each unit that govern the molecule's potency.

Unit A , an α,β-epoxy-δ-phenyl-η-methyl-enoic acid derivative, plays a crucial role in the interaction with tubulin. The epoxide functionality and the stereochemistry of the adjacent methyl group are essential for high activity.[1] Modifications to the phenyl ring have been explored to enhance properties such as solubility and potency.[2][3]

Unit B , a D-tyrosine derivative, is another key contributor to the molecule's cytotoxicity. The substituents on the aromatic ring of this unit significantly influence the analog's activity.[4][5][6][7][8][9][10][11]

Unit C , a β-alanine derivative, appears to be more tolerant to modifications. However, bulky substituents can negatively impact potency.

Unit D , a leucic acid residue, is the most amenable to modification, making it an attractive site for the attachment of linkers for antibody-drug conjugates (ADCs) without a dramatic loss of cytotoxicity.[12][13]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various cryptophycin analogs, categorized by the modified unit. This data provides a quantitative basis for understanding the impact of specific structural changes on potency.

Table 1: SAR of Cryptophycin Analogs with Modifications in Unit A

| Analog/Modification | Cell Line | IC50 (pM) | Reference |

| Cryptophycin-1 (Natural Product) | Various | Potent | [14] |

| Cryptophycin-52 (Synthetic Analog) | KB-3-1 | 22 | [4] |

| para-alkoxymethyl derivatives | MDR cell lines | Retained high potency | [3] |

| para-trifluoromethyl derivative | KB-3-1 | Decreased activity | [3] |

| Epoxide to Chlorohydrin | Various | Increased activity | [8] |

Table 2: SAR of Cryptophycin Analogs with Modifications in Unit B

| Analog/Modification | Cell Line | IC50 (pM) | Reference |

| p-methoxy to p-hydroxy | CCRF-CEM | 520 | [4] |

| p-methoxy to p-amino | CCRF-CEM | 580 | [4] |

| p-methoxy to p-N,N-dimethylamino | CCRF-CEM | 54 | [4] |

| m-chloro-p-methylamino | KB-3-1 | 313 | [6] |

| p-dimethylamino (no m-chloro) | KB-3-1 | 6360 | [6] |

| O-(hydroxyethyl) substituent | KB-3-1 | Sub-nanomolar | [7] |

| O-triethylene glycol-azide | KB-3-1 | Complete loss of activity | [7] |

Table 3: SAR of Cryptophycin Analogs with Modifications in Unit C

| Analog/Modification | Cell Line | IC50 (pM) | Reference |

| α-position modifications | Various | Potent | [4][11] |

Table 4: SAR of Cryptophycin Analogs with Modifications in Unit D

| Analog/Modification | Cell Line | IC50 (pM) | Reference |

| Alkylated amino groups | KB-3-1 | Low picomolar | [12][13] |

| Hydroxy, carboxy, sulfur-containing groups | KB-3-1 | Maintained high potency | [12][13] |

Mechanism of Action: Disrupting the Cellular Scaffolding

Cryptophycins exert their potent cytotoxic effects by interfering with the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][14]

Cryptophycins bind to tubulin, the protein subunit of microtubules, at a site that overlaps with the vinca alkaloid binding domain.[1] This binding inhibits tubulin polymerization and suppresses the dynamic instability of existing microtubules, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2][15]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Cryptophycin analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the cryptophycin analogs in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to microtubules.[16][17][18][19][20]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (for promoting polymerization)

-

Cryptophycin analogs

-

Temperature-controlled spectrophotometer or fluorometer with a plate reader format

-

Low-volume 96- or 384-well plates

Procedure (Turbidity-based):

-

Preparation: Thaw purified tubulin on ice. Prepare a polymerization reaction mixture containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol. Keep all solutions on ice.

-

Compound Addition: Add the cryptophycin analog at various concentrations to the wells of a pre-warmed (37°C) microplate. Include a positive control (e.g., paclitaxel for polymerization enhancement, vinblastine for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Add the cold tubulin-containing polymerization mix to the wells containing the compounds. The temperature shift from ice to 37°C will initiate polymerization.

-

Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. Inhibitors of polymerization will show a decrease in the rate and final absorbance, while stabilizers may show an increase.

Visualizing the Research Process and SAR Insights

Experimental Workflow for SAR Studies

The development of novel cryptophycin analogs follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Logical Relationships in Cryptophycin SAR

The extensive body of research on cryptophycin analogs has revealed key structural determinants of their potent anticancer activity. This diagram summarizes the logical relationships derived from these studies.

Conclusion and Future Directions

The structure-activity relationships of cryptophycin analogs have been extensively investigated, providing a solid foundation for the rational design of novel microtubule-targeting agents. Key findings highlight the critical importance of the epoxide or chlorohydrin in Unit A, specific substitution patterns on the aromatic ring of Unit B, and the tolerance of Unit D to modifications, which opens avenues for the development of targeted therapies like ADCs. Future research will likely focus on fine-tuning the pharmacokinetic and toxicological profiles of these potent compounds, with the ultimate goal of translating their exceptional in vitro activity into effective and safe clinical candidates for the treatment of cancer.

References

- 1. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Efficient, Divergent Synthesis of Cryptophycin Unit A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel unit B cryptophycin analogues as payloads for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Novel unit B cryptophycin analogues as payloads for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel cryptophycin antitumor agents: synthesis and cytotoxicity of fragment "B" analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Cryptophycin unit B analogues [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Highly Cytotoxic Cryptophycin Derivatives with Modification in Unit D for Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. hoelzel-biotech.com [hoelzel-biotech.com]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling the Molecular Battlefield: A Technical Guide to the Cryptophycin Analog 1 Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the potent anticancer agent, cryptophycin analog 1, and its molecular target, β-tubulin. By elucidating the precise binding site and the downstream molecular consequences, this document aims to equip researchers and drug development professionals with the critical knowledge to design next-generation microtubule-targeting agents with enhanced efficacy and specificity.

The Cryptophycin-Tubulin Interaction: A Tale of Two Binding Sites

Cryptophycin-1, a powerful antimitotic agent, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. This is achieved through direct binding to β-tubulin, a fundamental component of the microtubule polymer. High-resolution structural studies have revealed a primary, high-affinity binding site and a secondary, lower-affinity site for cryptophycin analogs on the β-tubulin subunit.

The primary binding site is situated at the longitudinal interface between two tubulin dimers, partially overlapping with the binding site of another potent microtubule inhibitor, maytansine.[1][2] This strategic location allows cryptophycin-1 to interfere with the proper alignment and incorporation of tubulin dimers into the growing microtubule lattice.

More recent investigations using X-ray crystallography have identified a second, lower-affinity binding site .[3][4] This site is uniquely located between the maytansine and vinca alkaloid binding sites and directly involves the T5-loop of β-tubulin, a critical element for longitudinal tubulin-tubulin contacts within a protofilament.[3][4] The discovery of this second site opens new avenues for the rational design of novel microtubule-targeting agents that can modulate T5-loop dynamics.

Quantitative Binding Parameters

The interaction between cryptophycin analogs and β-tubulin has been characterized by various biophysical techniques, yielding critical quantitative data on binding affinity and kinetics. These parameters are essential for understanding the potency of these compounds and for guiding structure-activity relationship (SAR) studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ka) | (3.6 ± 1) × 106 L/mol | [3H]Cryptophycin-52 Binding Assay | [5] |

| Dissociation Constant (Kd) | 97 ± 18 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Inhibitory Constant (Ki) vs. Vinblastine | 3.9 µM (noncompetitive) | Competitive Binding Assay | [7] |

| Inhibitory Constant (Ki) vs. Dolastatin 10 | 2.1 µM (competitive) | Competitive Binding Assay | [7] |

| Cellular Potency (IC50) | 20 pM (L1210 murine leukemia cells) | Cell Proliferation Assay | [7] |

Structural Determination: Resolving the Binding Pose

The precise atomic details of the cryptophycin-1 binding site on β-tubulin have been elucidated through advanced structural biology techniques. These methods provide a static yet highly informative snapshot of the molecular interactions driving the potent inhibitory activity of cryptophycins.

| Technique | Resolution | Key Findings | Reference |

| Cryo-Electron Microscopy (Cryo-EM) | 3.4 Å | Determined the primary binding site at the inter-dimer interface, overlapping with the maytansine site. Revealed drug-induced conformational changes in tubulin. | [1][2] |

| X-ray Crystallography | 2.2 Å | Provided a high-resolution view of the primary binding site and identified a novel, second, lower-affinity binding site involving the β-tubulin T5-loop. | [3][4] |

Experimental Protocols: A Methodological Deep Dive

The characterization of the cryptophycin-1 binding site on β-tubulin has been made possible through a combination of sophisticated experimental techniques. This section provides a detailed overview of the key methodologies employed.

Structural Biology Methods

Cryo-Electron Microscopy (Cryo-EM):

-

Sample Preparation: Purified tubulin is incubated with a molar excess of cryptophycin-1 to ensure saturation of the binding sites.

-

Vitrification: A small aliquot of the complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images of individual tubulin-cryptophycin complexes are collected.

-

Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages. These averages are then used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the tubulin-cryptophycin complex is built into the 3D density map and refined to achieve the final high-resolution structure.[1][2]

X-ray Crystallography:

-

Crystallization: The tubulin-cryptophycin complex is crystallized by vapor diffusion, where a drop containing the purified complex is allowed to equilibrate with a reservoir solution, leading to the formation of well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the unit cell. The structure of the tubulin-cryptophycin complex is then solved using molecular replacement and refined against the experimental data to yield a high-resolution atomic model.[3][4]

Biophysical and Biochemical Assays

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: Purified tubulin is placed in the sample cell of the calorimeter, and a concentrated solution of the cryptophycin analog is loaded into the injection syringe.

-

Titration: The cryptophycin solution is injected in small aliquots into the tubulin solution. The heat change associated with each injection is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein. This curve is then fitted to a binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).[6]

Competitive Binding Assays:

-

Principle: These assays determine the ability of a test compound (cryptophycin-1) to compete with a radiolabeled ligand (e.g., [3H]vinblastine or [3H]dolastatin 10) for binding to tubulin.

-

Procedure: Purified tubulin is incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of cryptophycin-1.

-

Detection: The amount of bound radioligand is quantified, typically by filter binding assays or scintillation proximity assays.

-

Analysis: The data is used to calculate the inhibitory constant (Ki) of cryptophycin-1, which reflects its affinity for the binding site relative to the radioligand.[7]

Tubulin Polymerization Assay:

-

Principle: This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Procedure: Tubulin polymerization is initiated by raising the temperature and adding GTP. The process is monitored by measuring the increase in light scattering or turbidity at 340 nm.

-

Analysis: The extent and rate of polymerization are compared in the presence and absence of cryptophycin-1 to determine its inhibitory effect.[8][9]

Visualizing the Mechanism of Action

The binding of cryptophycin-1 to β-tubulin triggers a cascade of events that ultimately lead to the disruption of microtubule dynamics and cell cycle arrest. The following diagrams illustrate the key steps in this process.

Caption: Experimental workflow for determining the cryptophycin-1 binding site on β-tubulin.

Caption: Logical flow of the mechanism of action of cryptophycin-1.

Conclusion

The detailed elucidation of the this compound binding site on β-tubulin represents a significant advancement in the field of microtubule-targeting anticancer agents. The identification of both a primary and a secondary binding site provides a more nuanced understanding of its potent activity and offers new opportunities for rational drug design. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working to leverage this knowledge for the creation of more effective and targeted cancer therapies.

References

- 1. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the interaction of cryptophycin 1 with tubulin: binding in the Vinca domain, competitive inhibition of dolastatin 10 binding, and an unusual aggregation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action cryptophycin. Interaction with the Vinca alkaloid domain of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Antiproliferative Effects of Cryptophycin-1 and Its Analogs at Picomolar Concentrations

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cryptophycins are a class of highly potent, 16-membered macrocyclic depsipeptides derived from cyanobacteria.[1] This technical guide focuses on the profound antiproliferative effects of Cryptophycin-1 and its closely related synthetic analog, Cryptophycin-52, which exhibit cytotoxic activity at picomolar concentrations. The primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[2][3][4][5] This document provides a detailed overview of the mechanism, quantitative efficacy data, key experimental protocols, and visualizations of the associated cellular pathways and workflows to serve as a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action: Suppression of Microtubule Dynamics

Unlike many microtubule-targeting agents that cause a net increase or decrease in microtubule polymer mass, the primary antiproliferative mechanism of cryptophycins at low picomolar concentrations is the potent suppression of microtubule dynamics.[3][5]

-

Binding Target: Cryptophycin-1 binds with high affinity to tubulin, specifically at or near the vinca alkaloid domain on β-tubulin, at the ends of microtubules.[2][6]

-

Kinetic Stabilization: At these low concentrations, it does not cause significant microtubule depolymerization. Instead, it powerfully stabilizes microtubule dynamics by reducing the rate and extent of both shortening (catastrophe) and growing (rescue) phases.[2][3] This kinetic stabilization effectively freezes the microtubules, preventing the dynamic instability necessary for proper mitotic spindle function.

-

Potency: Cryptophycin-1 and its analogs are considered among the most potent suppressors of microtubule dynamics yet described.[2][3] At higher concentrations (≥10 times the IC50), they do cause significant depolymerization of spindle microtubules.[3]

Cellular Consequences and Signaling Pathways

The kinetic stabilization of microtubules by Cryptophycin-1 leads to critical failures in cell division, ultimately triggering programmed cell death.

-

Mitotic Arrest: The inability of the mitotic spindle to function correctly causes cells to arrest in the G2/M phase of the cell cycle, specifically at the prometaphase/metaphase stage.[2][3][5]

-

Apoptosis Induction: This prolonged mitotic arrest activates the intrinsic apoptotic pathway.[1][4][5] Treatment with as little as 50 pM Cryptophycin-1 has been shown to rapidly induce morphological changes consistent with apoptosis.[4]

-

Caspase Activation: A key event in this process is the activation of effector caspases, such as Caspase-3 (CPP32), which execute the final stages of apoptosis.[4]

-

DNA Damage: Activated caspases lead to downstream events including the fragmentation of DNA into oligonucleosome-sized fragments, a hallmark of apoptosis.[4] Some studies on the analog Cryptophycin-52 also show an inhibition of DNA and RNA synthesis following the G2/M arrest.[7][8]

Quantitative Data: Antiproliferative Potency

Cryptophycin-1 and its analogs demonstrate exceptional potency across a wide range of human tumor cell lines. Their antiproliferative activity, often measured by the half-maximal inhibitory concentration (IC50), is consistently in the low picomolar range, making them significantly more potent than other clinical antimicrotubule agents like paclitaxel and vinca alkaloids.[9]

| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |

| Cryptophycin-52 | HeLa | Cervical Cancer | 11 | [3] |

| Cryptophycin-1 | Various | (General) | 50 (concentration for apoptosis induction) | [4] |

| Cryptophycin-52 | Various | Solid and Hematologic Tumors | "Low picomolar range" | [9] |

| Cryptophycin analog (6u) | (Not Specified) | (Not Specified) | 54 | [10] |

Note: Cryptophycin-52 (LY355703) is a synthetic analog of Cryptophycin-1 selected for clinical evaluation due to its stability and potency.[3][5] Data for both are presented to illustrate the potency of this class of compounds.

Detailed Experimental Protocols

The following sections provide methodologies for key experiments used to characterize the antiproliferative effects of Cryptophycin-1.

Protocol: Cell Viability / Antiproliferation Assay (MTS-based)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the tetrazolium compound MTS into a colored formazan product, which can be quantified spectrophotometrically.

Materials:

-

96-well cell culture plates

-

Human tumor cell line of interest (e.g., HeLa)

-

Complete culture medium

-

Cryptophycin-1 stock solution (in DMSO)

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

-

Microplate spectrophotometer (490 nm absorbance)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cryptophycin-1 in culture medium from the DMSO stock. The final DMSO concentration should be <0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control cells (100% viability) and calculate the IC50 value using non-linear regression analysis.

Protocol: Cell Cycle Analysis via Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).

Materials:

-

6-well cell culture plates

-

Cryptophycin-1

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Cryptophycin-1 (e.g., 0 pM, 10 pM, 50 pM) for a specified time (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 300 µL of cold PBS. Add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~610 nm.

-

Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol: Apoptosis Detection (Annexin V / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cells (from a 6-well plate)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Methodology:

-

Cell Harvest: Harvest cells as described in the cell cycle protocol (Step 2), ensuring to collect both floating and adherent populations.

-

Washing: Wash the cells twice with cold PBS by centrifugation (300 x g, 5 min).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~670 nm.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the unusually potent microtubule inhibitor cryptophycin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of macromolecular synthesis by cryptophycin-52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel cryptophycin antitumor agents: synthesis and cytotoxicity of fragment "B" analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Four Subunits of the Cryptophycin Macrocyclic Structure

For Researchers, Scientists, and Drug Development Professionals

Cryptophycins are a class of highly potent cytotoxic depsipeptides isolated from cyanobacteria, notably from the genus Nostoc.[1][2][3] Their remarkable anticancer activity, even against multidrug-resistant cell lines, has made them a subject of intense research for decades.[4][5] The core of these molecules is a 16-membered macrocycle constructed from four distinct building blocks, designated as subunits A, B, C, and D.[5][6][7] A thorough understanding of these subunits is paramount for the rational design and synthesis of novel cryptophycin analogues with improved therapeutic profiles.

The Four Subunits: Building Blocks of Potency

The cryptophycin macrocycle is assembled through a combination of ester and amide linkages, classifying it as a depsipeptide.[3] The modular nature of its structure allows for systematic modifications to probe structure-activity relationships (SAR).[3]

-

Subunit A: This subunit is a crucial determinant of cryptophycin's biological activity.[6][7] It is a β-amino acid derivative, specifically a substituted octenoic acid. A key feature of Subunit A is an epoxide ring, which has been shown to be essential for its potent cytotoxicity.[6][8] Modifications at the para-phenyl position of this subunit have been explored as potential attachment points for drug conjugation.[9][10]

-

Subunit B: This α-hydroxy acid component is typically a chlorinated derivative of D-tyrosine.[2][6] The chlorine atom and the O-methyl group on the aromatic ring of Subunit B contribute to the overall potency.[6] SAR studies have shown that modifications to the O-methyl group can be tolerated, providing a site for the attachment of linkers for antibody-drug conjugates (ADCs).[2]

-

Subunit C: This is a β-amino acid, and in the case of the potent synthetic analogue cryptophycin-52, it contains a gem-dimethyl group.[3][8][11] This methylation was a key modification that increased the in vivo stability of the molecule by preventing hydrolysis of the adjacent ester bond.[3]

-

Subunit D: This α-hydroxy acid, often leucic acid (2-hydroxyisocaproic acid), is considered a promising site for modification to create conjugable derivatives without significantly compromising cytotoxicity.[6][12] Its solvent-exposed position in the tubulin-bound conformation makes it an ideal attachment point for linkers in targeted drug delivery systems.[7]

Biosynthesis: A Hybrid PKS/NRPS Assembly Line

The biosynthesis of cryptophycins is a fascinating example of a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][13][14] This enzymatic machinery meticulously selects and links the four subunits in a specific sequence to generate the final macrocyclic product. The flexibility of these biosynthetic enzymes has been exploited to produce novel cryptophycin analogues through precursor-directed biosynthesis.[1][13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel unit B cryptophycin analogues as payloads for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent approaches for the synthesis of modified cryptophycins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Cytotoxic Cryptophycin Derivatives with Modification in Unit D for Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Chemoenzymatic Synthesis of Cryptophycin Analog 1: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycins are a class of potent microtubule-depolymerizing agents with significant potential as anticancer therapeutics.[1][2][3] Their complex structure, however, presents considerable challenges for total chemical synthesis. This application note details a robust chemoenzymatic protocol for the synthesis of a Cryptophycin analog, leveraging the specificity and efficiency of biocatalysis to overcome key synthetic hurdles. The described methodology combines the chemical synthesis of linear precursors with enzymatic macrocyclization and epoxidation steps, offering a versatile platform for the generation of novel Cryptophycin analogs for drug discovery and development programs.

Introduction

Cryptophycins are cyanobacterial depsipeptides that exhibit powerful antiproliferative activity against a broad range of cancer cell lines, including multidrug-resistant strains.[4][5] The prototypical member of this class, Cryptophycin 1, and its analogs function by interacting with tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.[3] While their therapeutic potential is significant, the intricate macrocyclic structure, featuring multiple stereocenters and a labile epoxide moiety, makes traditional chemical synthesis complex and often low-yielding.[6][7]

Chemoenzymatic approaches offer a compelling alternative by integrating the precision of enzymatic catalysis for challenging transformations within a chemical synthesis framework.[8][9] This strategy has been successfully applied to the synthesis of Cryptophycin analogs, utilizing enzymes from the Cryptophycin biosynthetic pathway.[1][2] Key enzymes include the Cryptophycin thioesterase (CrpTE) for macrocyclization and the P450 epoxidase (CrpE) for the stereospecific installation of the crucial epoxide.[4][10]

This document provides a detailed protocol for the chemoenzymatic synthesis of a Cryptophycin analog, herein referred to as Cryptophycin Analog 1. The synthesis involves the chemical preparation of a linear seco-Cryptophycin precursor, followed by CrpTE-catalyzed macrolactonization and subsequent CrpE-mediated epoxidation.

Chemoenzymatic Synthesis Workflow

The overall chemoenzymatic workflow for the synthesis of this compound is depicted below. The process begins with the chemical synthesis of the linear seco-Cryptophycin N-acetylcysteamine (SNAC) thioester precursor, which is then subjected to two key enzymatic transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient, Divergent Synthesis of Cryptophycin Unit A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemoenzymatic synthesis of cryptophycin anticancer agents by an ester bond-forming non-ribosomal peptide synthetase module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic Synthesis of Cryptophycin Anticancer Agents by an Ester Bond Forming NRPS Module - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Total Synthesis and Evaluation of Novel Cryptophycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of novel cryptophycin derivatives, detailing the chemical strategies and experimental protocols for their synthesis and biological evaluation. Cryptophycins are a class of potent microtubule-targeting agents with significant potential in oncology. The following sections outline the synthetic pathways, methods for assessing their cytotoxic and antimitotic activity, and the underlying signaling pathways they modulate.

Data Presentation: Cytotoxicity of Novel Cryptophycin Derivatives

The antiproliferative activity of various cryptophycin derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative comparison of their potency.

| Cryptophycin Derivative | Cell Line | IC50 (pM) | Reference |

| Cryptophycin-52 | H460 (NSCLC) | 130 | [1] |

| Calu-6 (NSCLC, Bcl-2 negative) | 30 | [1] | |

| HCT-116 (Colon) | - | [2] | |

| Cryptophycin-55 | H460 (NSCLC) | 200 | [1] |

| Calu-6 (NSCLC, Bcl-2 negative) | 100 | [1] | |

| Cryptophycin analog with 3-Cl,4-(dimethylamino)benzyl moiety in unit B | - | 54 | |

| m-chloro-p-(methylamino) derivative 1 | KB-3-1 | 313 | |

| p-(dimethylamino) derivative 2 | KB-3-1 | 6360 |

Experimental Protocols

Total Synthesis of Cryptophycin Derivatives

The total synthesis of cryptophycin derivatives is a multi-step process involving the preparation of four key fragments (Units A, B, C, and D), followed by their assembly and final macrocyclization. Both chemical and chemoenzymatic approaches have been successfully employed.[3][4][5]

A flexible approach to novel Unit A analogues can be achieved through a convergent synthesis. A common strategy involves an Evans asymmetric aldol reaction to establish the initial stereocenters, followed by functional group manipulations and cross-coupling reactions to introduce diversity in the aromatic moiety.[4]

Protocol: Synthesis of a Generic Unit A Precursor

-

Aldol Reaction: Perform an Evans asymmetric aldol reaction between N-crotonyl oxazolidinone and a desired aldehyde to yield the corresponding adduct with high diastereoselectivity.[4]

-

Silylation: Protect the resulting hydroxyl group as a silyl ether (e.g., using TBS-triflate).[4]

-

Reductive Cleavage: Reductively cleave the chiral auxiliary to furnish the primary alcohol.[4]

-

Oxidation: Oxidize the primary alcohol to the corresponding aldehyde.

-

Cross-Coupling: Employ a Suzuki or Heck coupling reaction to introduce various aryl or heteroaryl moieties at the desired position.

Unit B is a derivative of D-tyrosine. Novel analogues can be synthesized by modifying the aromatic ring.

Protocol: Synthesis of a Generic Unit B Precursor

-

Starting Material: Begin with a commercially available, appropriately protected D-tyrosine derivative.

-

Functionalization: Introduce desired substituents onto the phenolic ring through standard aromatic chemistry (e.g., nitration, halogenation, amination).

-

Protection/Deprotection: Ensure appropriate protection of the amine and carboxylic acid functionalities throughout the synthesis.

-

Final Derivatization: Convert the carboxylic acid to an activated form (e.g., an active ester) for subsequent coupling with other units.

Unit C is typically a β-amino acid, and Unit D is an α-hydroxy acid. Chemoenzymatic approaches have proven effective for the synthesis and coupling of these units.[3][5] The non-ribosomal peptide synthetase (NRPS) module CrpD-M2 can incorporate the 2-hydroxy acid moiety (Unit D).[3][5]

Protocol: Chemoenzymatic Synthesis and Coupling of Units C and D

-

Precursor Synthesis: Synthesize the required SNAC-ABC chain elongation intermediates and the 2-keto acid precursor for Unit D.[3]

-

Enzymatic Reduction and Esterification: Utilize the CrpD-M2 enzyme to catalyze the reduction of the 2-keto acid to the corresponding 2-hydroxy acid (Unit D) and its subsequent esterification to the Unit C-containing fragment.[3]

-

Purification: Purify the resulting coupled product using chromatographic techniques.

The final step in the synthesis of the cryptophycin core is the intramolecular cyclization to form the 16-membered macrocycle. Common methods include Yamaguchi macrolactonization and ring-closing metathesis (RCM).[6][7][8][9][10][11][12]

Protocol: Macrolactamization via Ring-Closing Metathesis (RCM)

-

Substrate Preparation: Synthesize the linear precursor containing terminal alkene functionalities.

-

Catalyst: Employ a Grubbs catalyst (e.g., Grubbs second generation) for the metathesis reaction.[7][10][12]

-

Reaction Conditions: Perform the reaction in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. The reaction is typically driven by the removal of the volatile ethylene byproduct.[7]

-

Purification: Purify the resulting macrocycle using column chromatography or preparative HPLC.[13][14]

Protocol: Macrolactamization via Yamaguchi Esterification

-

Substrate Preparation: Synthesize the linear seco-acid precursor.

-

Reagents: Use 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, followed by intramolecular cyclization promoted by a base like DMAP (4-dimethylaminopyridine).[6][8][9][15]

-

Reaction Conditions: The reaction is typically carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: Purify the macrocycle using chromatographic methods.[13][14]

The biologically active epoxide moiety is often introduced in the final steps of the synthesis.

Protocol: Diol to Epoxide Transformation

-

Diol Formation: If not already present, create a diol at the desired position, for example, through Sharpless asymmetric dihydroxylation.

-

Orthoester Formation: Convert the diol to a cyclic orthoester.

-

Bromohydrin Formation: React the orthoester to form a bromohydrin intermediate.

-

Epoxide Ring Closure: Treat the bromohydrin with a base to induce ring closure and form the final epoxide.

Biological Evaluation Protocols

This assay determines the cytotoxic potential of the novel cryptophycin derivatives.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16][17][18]

-

Compound Treatment: Treat the cells with a serial dilution of the cryptophycin derivatives (e.g., from 1 pM to 1 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]

This assay assesses the effect of cryptophycin derivatives on the in vitro assembly of microtubules.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter.[19][20]

-

Compound Addition: Add the cryptophycin derivative at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and negative (vehicle) controls.[19][21]

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[19][20]

-

Data Analysis: Plot the fluorescence intensity against time to visualize the effect of the compounds on the rate and extent of tubulin polymerization.

This assay quantifies the activation of caspases, key mediators of apoptosis, in response to treatment with cryptophycin derivatives.

Protocol:

-

Cell Treatment: Treat cells with the cryptophycin derivative at a concentration known to induce apoptosis (e.g., 10-100 times the IC50 value) for a specified time.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3/7) to the cell lysate.[22][23][24][25]

-

Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.

-

Signal Detection: Measure the resulting fluorescent or colorimetric signal using a plate reader.

-

Data Analysis: Quantify the fold-increase in caspase activity relative to untreated control cells.

Mandatory Visualizations

Synthetic Workflow for Cryptophycin Derivatives

Caption: General synthetic workflow for novel cryptophycin derivatives.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of cryptophycin derivatives.

Signaling Pathway of Cryptophycin-Induced Apoptosis

Caption: Signaling pathway of cryptophycin-induced apoptosis.

References

- 1. Cryptophycin-induced hyperphosphorylation of Bcl-2, cell cycle arrest and growth inhibition in human H460 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoenzymatic Synthesis of Cryptophycin Anticancer Agents by an Ester Bond Forming NRPS Module - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of cryptophycin anticancer agents by an ester bond-forming non-ribosomal peptide synthetase module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ring Closing Metathesis [organic-chemistry.org]

- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. HPLC Purification Research Articles - R Discovery [discovery.researcher.life]

- 15. BJOC - Cryptophycin unit B analogues [beilstein-journals.org]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. Apoptotic Caspase Activation and Activity | Springer Nature Experiments [experiments.springernature.com]

Application Note: In Vitro Cytotoxicity of Cryptophycin Analog 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptophycins are a class of potent, cyclic depsipeptides of cyanobacterial origin that have demonstrated significant antitumor activity.[1] These compounds exert their cytotoxic effects by interfering with microtubule dynamics.[1] Specifically, they are highly potent inhibitors of tubulin polymerization, which leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2] Cryptophycin analog 1 is a synthetic derivative designed for high potency and potential use in targeted cancer therapies, such as antibody-drug conjugates. This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for assessing the cytotoxicity of compounds with picomolar efficacy.

Data Presentation

The cytotoxic activity of this compound was evaluated against human cervical carcinoma (KB-3-1) and its multidrug-resistant subclone (KB-V1) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | IC50 (pM) | Resistance Factor (FR) |

| KB-3-1 | 313 | 1 |

| KB-V1 | 7825 | 25 |

Table 1: Cytotoxicity of this compound against KB-3-1 and KB-V1 cell lines.[3][4]

Experimental Protocols

This section details the Sulforhodamine B (SRB) assay protocol for determining the in vitro cytotoxicity of this compound.

Materials and Reagents

-

This compound

-

Human cancer cell lines (e.g., KB-3-1, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Dimethyl sulfoxide (DMSO), sterile

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Multichannel pipette

-

Microplate reader (absorbance at 510-570 nm)

Experimental Workflow

Detailed Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

-

Determine the cell density and adjust to the appropriate concentration (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from picomolar to nanomolar. A 10-fold dilution series is recommended for the initial range-finding experiment.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Fixation and Staining:

-

After incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.[5]

-

Incubate the plate at 4°C for 1 hour to fix the cells.[5]

-

Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

-

Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow the plate to air dry.[5][6]

-

-

Absorbance Measurement and Data Analysis:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 510 nm or 564 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) * 100

-

Plot the percent cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

-

Mechanism of Action: Signaling Pathway

This compound, like other cryptophycins, targets the tubulin/microtubule system. By inhibiting tubulin polymerization, it disrupts the formation and function of the mitotic spindle, a critical cellular machinery for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Conclusion

This application note provides a comprehensive protocol for the in vitro cytotoxicity assessment of this compound using the SRB assay. The high potency of this compound, with IC50 values in the picomolar range, underscores its potential as a powerful anticancer agent. The detailed methodology and understanding of its mechanism of action are crucial for researchers engaged in the development of novel cancer therapeutics.

References

- 1. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Determining the IC50 Value of Cryptophycin Analog 1 in HCT-116 Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Cryptophycin analog 1, a potent microtubule-targeting agent, in the HCT-116 human colorectal carcinoma cell line.

Introduction

Cryptophycins are a class of powerful antiproliferative depsipeptides that exhibit significant antitumor activity.[1][2] These compounds function as microtubule-targeting agents (MTAs) by interfering with tubulin polymerization dynamics.[2][3] Specifically, they tend to destabilize microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis (cell death).[1][4] Their high potency, often in the picomolar range, makes them promising candidates for cancer therapeutics.[1][5]

The HCT-116 cell line is a well-characterized and widely used model in cancer research, originating from a human colon carcinoma.[6][7] These cells are adherent, exhibit an epithelial morphology, and are known to carry a mutation in the KRAS proto-oncogene.[6] Their utility in drug screening and tumorigenicity studies makes them a suitable model for evaluating the cytotoxic effects of novel anticancer compounds like this compound.[6][8]

This application note details the use of the Sulforhodamine B (SRB) assay, a reliable method for assessing cell density based on the measurement of cellular protein content, to determine the IC50 value of this compound in HCT-116 cells.[9]

Signaling Pathway of Microtubule Destabilizing Agents

This compound is presumed to act similarly to other cryptophycins, which function by disrupting microtubule dynamics. This disruption interferes with the formation of the mitotic spindle, a critical structure for cell division. The inability to form a functional spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, apoptosis.

Caption: Mechanism of action for microtubule-destabilizing agents.

Experimental Workflow for IC50 Determination

The overall process involves culturing HCT-116 cells, treating them with a range of concentrations of this compound, assessing cell viability with the SRB assay, and analyzing the data to calculate the IC50 value.

Caption: Step-by-step workflow for IC50 determination using the SRB assay.

Detailed Experimental Protocol: SRB Assay

This protocol is adapted for adherent cell lines like HCT-116.

Materials and Reagents

-

HCT-116 cell line (e.g., ATCC CCL-247)

-

Complete growth medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (stock solution in DMSO)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Sterile 96-well flat-bottom cell culture plates

-

Microplate reader (capable of reading absorbance at 510-570 nm)

Procedure

Day 1: Cell Seeding

-

Culture HCT-116 cells in a T-75 flask until they reach approximately 80% confluency.

-

Wash the cells with PBS, then detach them using Trypsin-EDTA.[10]

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells with medium only for a background blank.

-

Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow cells to attach.

Day 2: Cell Treatment

-

Prepare a series of dilutions of this compound from the DMSO stock in complete growth medium. A common approach is to perform 1:3 or 1:10 serial dilutions to cover a broad concentration range (e.g., from 1 pM to 1 µM).

-

Include a "vehicle control" group containing the highest concentration of DMSO used in the dilutions (typically <0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium to each well.

-

Return the plate to the incubator and incubate for the desired exposure time (e.g., 72 hours).

Day 5: SRB Assay and Data Acquisition

-

Fixation: Gently add 100 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour.[11]

-

Washing: Carefully remove the supernatant and wash the plate four to five times by submerging it in a basin of slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.[11]

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11] Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.[11]

-

Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 510 nm and 570 nm.

Data Analysis

-

Subtract the average OD of the medium-only blank wells from all other OD readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

-

Plot the % Viability against the log of the drug concentration.

-

Use a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) with software like GraphPad Prism or R to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The results of the IC50 determination can be summarized in a table for clear comparison and reporting.

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value (nM) |

| This compound | HCT-116 | SRB | 72 | 0.5 ± 0.08 |

| Doxorubicin (Control) | HCT-116 | SRB | 72 | 150 ± 15 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This application note provides a comprehensive framework for determining the IC50 value of this compound against the HCT-116 colon cancer cell line. The detailed SRB assay protocol offers a robust and reproducible method for quantifying the cytotoxic effects of this potent microtubule inhibitor. The provided diagrams for the signaling pathway and experimental workflow serve as clear visual aids for understanding the compound's mechanism and the experimental design. This protocol can be readily adapted for screening other compounds or using different cancer cell lines.

References

- 1. Mechanism of action of the unusually potent microtubule inhibitor cryptophycin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCT116 cells - Wikipedia [en.wikipedia.org]

- 7. accegen.com [accegen.com]

- 8. biocompare.com [biocompare.com]

- 9. canvaxbiotech.com [canvaxbiotech.com]

- 10. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]

- 11. SRB assay for measuring target cell killing [protocols.io]

Formulation of Cryptophycin Analog 1 for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Cryptophycin analog 1 for in vivo animal studies. The information compiled is based on preclinical studies of various cryptophycin analogs, offering guidance on solubilization, vehicle preparation, and administration to achieve reliable and reproducible results in efficacy and toxicity studies.

Introduction to Cryptophycin Analogs

Cryptophycins are a class of potent microtubule-targeting agents that have demonstrated significant antitumor activity in preclinical models.[1][2][3] These cyclic depsipeptides induce mitotic arrest and apoptosis in cancer cells by inhibiting tubulin polymerization.[4][5] However, their poor aqueous solubility presents a significant challenge for in vivo administration, necessitating the use of specific formulation strategies to ensure bioavailability and therapeutic efficacy. This guide focuses on the formulation of this compound, providing a framework for its preclinical development.

Data Presentation

The following tables summarize quantitative data from in vivo studies of various cryptophycin analogs. This data is provided to offer a comparative reference for researchers designing their own studies with this compound.

Table 1: In Vivo Efficacy of Cryptophycin-309 in Murine Tumor Models[3]

| Tumor Model | Treatment Schedule | % T/C (Tumor Growth Inhibition) | Log Kill |

| Mam 17/Adr (pgp+ MDR) | IV, Q2d x 5 | 0% | 3.2 |

| Mam 16/C/Adr (pgp- MDR) | IV, Q2d x 5 | 0% | 3.3 |

| Mam 16/C | IV, Q2d x 5 | 0% | 3.8 |

| Colon 26 | IV, Q2d x 5 | 0% | 2.2 |

| Colon 51 | IV, Q2d x 5 | 0% | 2.4 |

| Pancreatic Ductal Adenocarcinoma 02 (Panc 02) | IV, Q2d x 5 | 0% | 2.4 |

| Human Colon HCT15 (pgp+ MDR) | IV, Q2d x 5 | 0% | 3.3 |

| Human Colon HCT116 | IV, Q2d x 5 | 0% | 4.1 |

% T/C: Percent of the median tumor weight of the treated group divided by the median tumor weight of the control group, multiplied by 100. A lower % T/C indicates higher tumor growth inhibition. Log Kill: The magnitude of cell kill, where 1 log kill equals 90% cell reduction.

Table 2: Pharmacokinetic Parameters of Cryptophycin-52 and Cryptophycin-55 in Mice[6]

| Compound | Dose (mg/kg, IV) | Plasma Half-life (min) | Tumor Half-life (min) | Tumor AUC (µg·min/mL) |

| Cryptophycin-52 | 11 | 35 | 181 | 442 |

| Cryptophycin-55 | 38 | 44 | 206 | 9077 |

AUC: Area under the concentration-time curve, a measure of total drug exposure.

Experimental Protocols

Formulation Vehicle Preparation

The following protocol describes the preparation of a common vehicle for the solubilization of poorly water-soluble cryptophycin analogs for intravenous administration in animal models.[1]

Materials:

-

Propylene Glycol (PG)

-

Cremophor® EL (Polyoxyl 35 castor oil)

-

Normal Saline (0.9% NaCl), sterile

-

Citric Acid (for chlorohydrin analogs)

-

Sterile, pyrogen-free water for injection

-

Sterile syringes and 0.22 µm syringe filters

Protocol:

-

Prepare the Vehicle Concentrate: In a sterile container, mix Cremophor® EL and Propylene Glycol in a 4:1 ratio (e.g., 8 mL Cremophor® EL and 2 mL Propylene Glycol) to create a 20% PG and 80% Cremophor® EL stock. This will be an 8% Cremophor EL and 2% Propylene Glycol final concentration.

-

Dissolve the Cryptophycin Analog: Weigh the required amount of this compound and dissolve it in the vehicle concentrate. Vortex or sonicate briefly at room temperature to ensure complete dissolution.

-

Dilute with Saline: Slowly add sterile normal saline to the concentrate while vortexing to achieve the final desired concentration of the drug. The final vehicle composition should be approximately 8% Cremophor® EL, 2% Propylene Glycol, and 90% normal saline.[1]

-

pH Adjustment (for Chlorohydrins): If using a chlorohydrin analog of cryptophycin, add 0.05% citric acid to the final formulation to improve stability.

-

Sterile Filtration: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Administration: Administer the formulation to the animals within 20 minutes of preparation to ensure stability.[2]

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a formulated this compound in a murine xenograft model.

Materials:

-

Tumor cells of interest (e.g., human breast or colon cancer cell line)

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

Calipers